5-methyl-6H,9H-[1,2,5]oxadiazolo[3,4-h]1,6-naphthyridin-6-one
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Overview
Description
5-methyl-6H,9H-[1,2,5]oxadiazolo[3,4-h]1,6-naphthyridin-6-one is a heterocyclic compound with the molecular formula C9H6N4O2 and a molecular weight of 202.17 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-methyl-6H,9H-[1,2,5]oxadiazolo[3,4-h]1,6-naphthyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminonicotinic acid with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization in the presence of a suitable base . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
5-methyl-6H,9H-[1,2,5]oxadiazolo[3,4-h]1,6-naphthyridin-6-one can undergo various chemical reactions, including:
Scientific Research Applications
5-methyl-6H,9H-[1,2,5]oxadiazolo[3,4-h]1,6-naphthyridin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-6H,9H-[1,2,5]oxadiazolo[3,4-h]1,6-naphthyridin-6-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
5-methyl-6H,9H-[1,2,5]oxadiazolo[3,4-h]1,6-naphthyridin-6-one can be compared with other oxadiazole derivatives, such as:
1,2,4-oxadiazole: Known for its antimicrobial and anti-inflammatory properties.
1,3,4-oxadiazole: Exhibits anticancer and antifungal activities.
1,2,5-oxadiazole: Similar to this compound, it has diverse biological activities and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-methyl-3H-[1,2,5]oxadiazolo[3,4-h][1,6]naphthyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c1-4-6-5(14)2-3-10-7(6)8-9(11-4)13-15-12-8/h2-3H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPKVPLQAHDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CN=C2C3=NONC3=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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